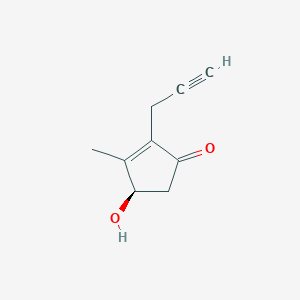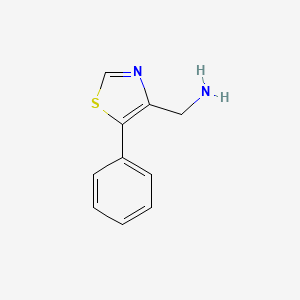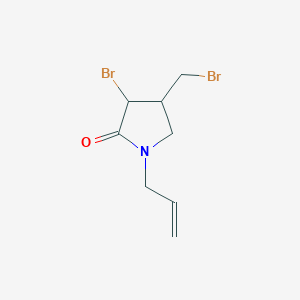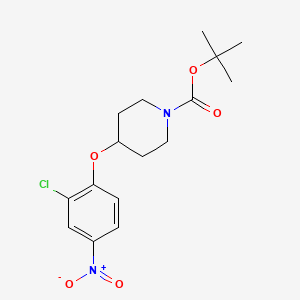
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a chloronitrobenzene moiety, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to form 1-Boc-4-piperidone.
Ether Formation: The protected piperidine is then reacted with 4-chloronitrobenzene under basic conditions to form the ether linkage.
Final Product Formation: The resulting intermediate is then deprotected to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloronitrobenzene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Nucleophilic Substitution: Substituted nitrobenzene derivatives.
Reduction: Amino derivatives of the original compound.
Deprotection: Free amine derivatives.
Scientific Research Applications
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or ion channels. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-t-Butoxycarbonylpiperidin-4-yloxy)benzoic acid
- 1-Boc-4-piperidone
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate is unique due to the presence of both a chloronitrobenzene moiety and a piperidine ring with a Boc protecting group
Properties
Molecular Formula |
C16H21ClN2O5 |
|---|---|
Molecular Weight |
356.80 g/mol |
IUPAC Name |
tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3 |
InChI Key |
BOIATQPBXWGEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
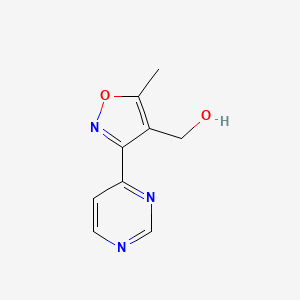
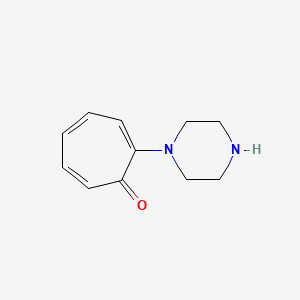
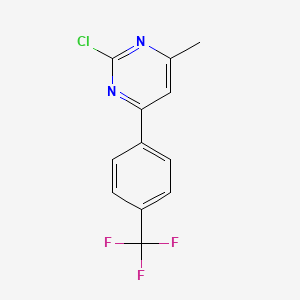
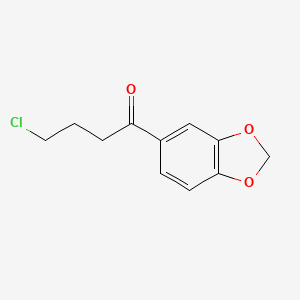
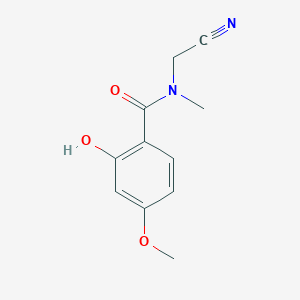
![2-[(2-Chloro-1,3-benzothiazol-6-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B8606228.png)
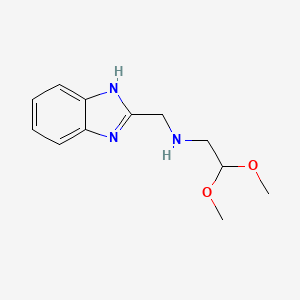
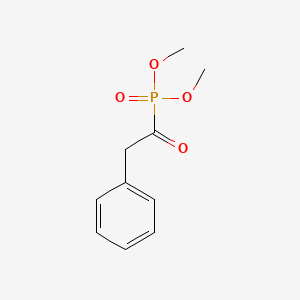
![[(2S,4S,5R,6S)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B8606247.png)
![(2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B8606256.png)
![1-Methoxy-2-[(2-methoxyethyl)disulfanyl]ethane](/img/structure/B8606267.png)
